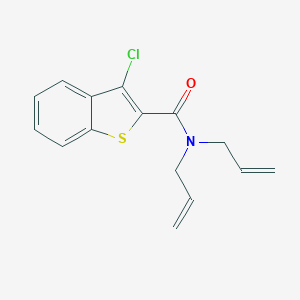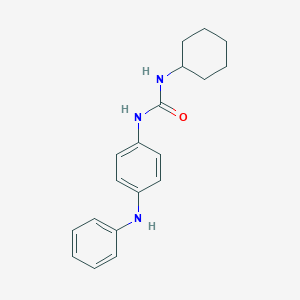![molecular formula C12H14N2O4 B322061 1-[(4-Nitrophenoxy)acetyl]pyrrolidine CAS No. 50508-34-4](/img/structure/B322061.png)
1-[(4-Nitrophenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Nitrophenoxy)acetyl]pyrrolidine” is a chemical compound with the CAS Number: 50508-34-4 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 1-[(4-nitrophenoxy)acetyl]pyrrolidine .
Molecular Structure Analysis
The linear formula for “1-[(4-Nitrophenoxy)acetyl]pyrrolidine” is C12H14N2O4 . For a more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
- Crystal Structure and Computational Chemistry Insights : The study of the crystal structure, Hirshfeld surface analysis, and computational chemistry of related compounds reveals insights into the molecular configuration and potential interactions of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine derivatives. These analyses are crucial for understanding the physical and chemical properties that may influence their scientific applications (Pedroso et al., 2020).
Synthetic Methods and Applications
- Integrated Transition Metal-Catalysed Reactions : This approach demonstrates the synthesis of polysubstituted pyrrolines, offering a versatile method for creating various derivatives of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine. Such synthetic strategies expand the compound's applicability in material science and medicinal chemistry (Clique et al., 2002).
Biological and Medicinal Research
- Pyrrolidines in Medicinal Chemistry : The synthesis and study of pyrrolidines, including 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, show significant biological effects, hinting at their potential use in pharmaceuticals, dyes, and agrochemicals. These compounds' versatile nature underlines their importance in drug development and industrial applications (Żmigrodzka et al., 2022).
Material Science
- Polyimides Derived from Pyrrolidine Derivatives : The synthesis and characterization of novel polyimides based on pyrrolidine derivatives demonstrate the material's high thermal stability, solubility, and mechanical strength. These properties are essential for the development of advanced materials in electronics, aerospace, and coatings, indicating the broad applicability of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine in high-performance polymers (Huang et al., 2017).
Analytical Chemistry and Sensing Applications
- Nitroxides as Antioxidants and Anticancer Drugs : While not directly related to 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, research on nitroxides showcases the broader scope of nitrogen-containing compounds in medicinal chemistry. Nitroxides, derived from similar heterocyclic bases, offer insights into the antioxidant and anticancer potentials of structurally related compounds, suggesting areas for further investigation into pyrrolidine derivatives' therapeutic applications (Lewandowski & Gwoździński, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFUARYMROWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253325 |
Source


|
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50508-34-4 |
Source


|
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50508-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

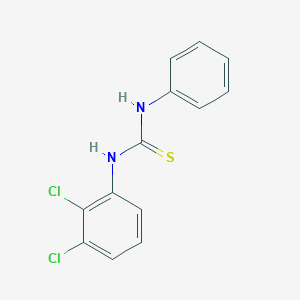
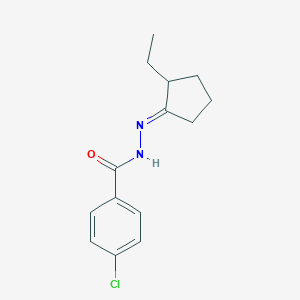
![N-(2-chlorophenyl)-4-[2-(2-ethylcyclopentylidene)hydrazino]-4-oxobutanamide](/img/structure/B321983.png)
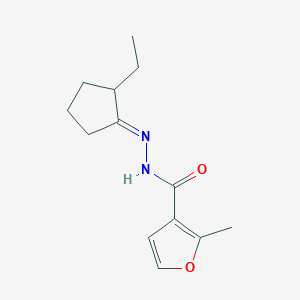
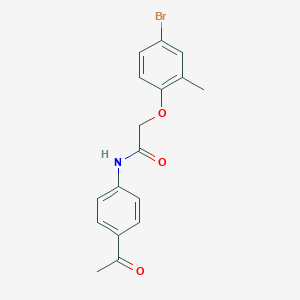
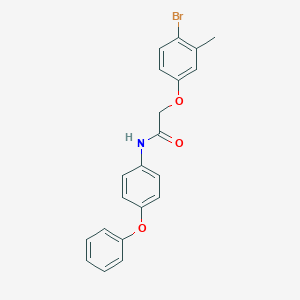

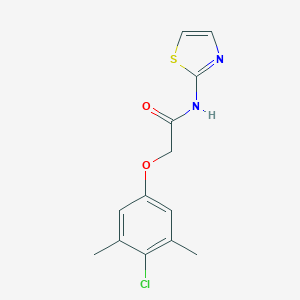
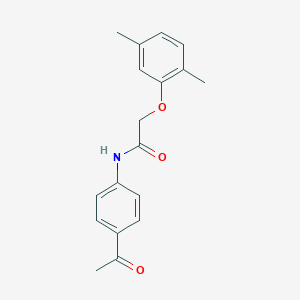
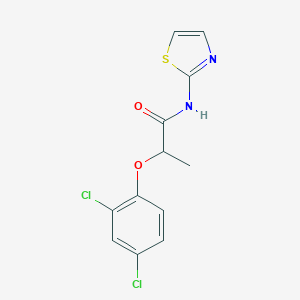
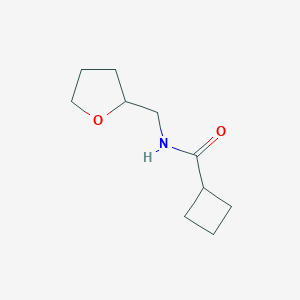
![4-({6-[(3-Carboxypropanoyl)amino]hexyl}amino)-4-oxobutanoic acid](/img/structure/B321999.png)
